Cas no 25700-16-7 (4-(1H-imidazol-1-yl)pyridine)
4-(1H-imidazol-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-imidazol-1-yl)pyridine
- Z234895131
- 4-imidazol-1-yl-pyridine
- DTXSID701309602
- 1-(4-pyridyl)-1H-imidazole
- BDBM84679
- CS-0248634
- G74685
- 4-imidazol-1-ylpyridine
- AKOS000268321
- 25700-16-7
- YSCK0366
- EN300-40763
- 4-(IMIDAZOL-1-YL)PYRIDINE
- JNDMBEDJCZRWLO-UHFFFAOYSA-N
- SCHEMBL3250899
- 1-Subsituted 1H-imidazole, 16
- 844-743-6
- ABA70016
- DTXCID701739475
-
- Inchi: 1S/C8H7N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h1-7H
- InChI Key: JNDMBEDJCZRWLO-UHFFFAOYSA-N
- SMILES: N1(C=NC=C1)C1C=CN=CC=1
Computed Properties
- Exact Mass: 145.063997236g/mol
- Monoisotopic Mass: 145.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 30.7Ų
4-(1H-imidazol-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I385905-25mg |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I385905-50mg |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I385905-250mg |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Enamine | EN300-40763-0.05g |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 95% | 0.05g |
$88.0 | 2023-02-10 | |
| Enamine | EN300-40763-0.1g |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 95% | 0.1g |
$132.0 | 2023-02-10 | |
| Enamine | EN300-40763-0.25g |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 95% | 0.25g |
$188.0 | 2023-02-10 | |
| Enamine | EN300-40763-0.5g |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 95% | 0.5g |
$353.0 | 2023-02-10 | |
| Enamine | EN300-40763-1.0g |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 95% | 1.0g |
$470.0 | 2023-02-10 | |
| Enamine | EN300-40763-2.5g |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 95% | 2.5g |
$923.0 | 2023-02-10 | |
| Enamine | EN300-40763-5.0g |
4-(1H-imidazol-1-yl)pyridine |
25700-16-7 | 95% | 5.0g |
$1364.0 | 2023-02-10 |
4-(1H-imidazol-1-yl)pyridine Suppliers
4-(1H-imidazol-1-yl)pyridine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 4-(1H-imidazol-1-yl)pyridine
Recent Advances in the Study of 4-(1H-imidazol-1-yl)pyridine (CAS: 25700-16-7) in Chemical Biology and Pharmaceutical Research
The compound 4-(1H-imidazol-1-yl)pyridine (CAS: 25700-16-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, featuring both imidazole and pyridine moieties, exhibits unique physicochemical properties that make it a valuable scaffold for designing novel therapeutic agents. Recent studies have explored its potential as a kinase inhibitor, antimicrobial agent, and modulator of protein-protein interactions, highlighting its broad utility in addressing various disease targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of Bruton's tyrosine kinase (BTK), with potential applications in treating B-cell malignancies. The research team utilized structure-activity relationship (SAR) analysis to optimize the 4-(1H-imidazol-1-yl)pyridine scaffold, achieving nanomolar potency against BTK while maintaining favorable pharmacokinetic properties. Molecular docking studies revealed that the imidazole nitrogen participates in crucial hydrogen bonding interactions with the kinase's hinge region, explaining the observed selectivity profile.
In antimicrobial research, a recent ACS Infectious Diseases publication reported the development of 4-(1H-imidazol-1-yl)pyridine derivatives with potent activity against drug-resistant Gram-positive bacteria. The lead compound in this series exhibited minimum inhibitory concentrations (MICs) of ≤1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains, while showing negligible cytotoxicity against mammalian cells. Mechanistic studies suggested that these derivatives interfere with bacterial cell wall biosynthesis through a novel mode of action distinct from existing antibiotics.
The compound's utility extends to neurodegenerative disease research, where a 2024 Nature Chemical Biology study identified 4-(1H-imidazol-1-yl)pyridine as a promising scaffold for modulating α-synuclein aggregation. Through high-throughput screening and subsequent medicinal chemistry optimization, researchers developed derivatives that reduced α-synuclein fibril formation by >80% in cellular models of Parkinson's disease. The most potent analog demonstrated blood-brain barrier permeability in rodent models, suggesting potential for central nervous system applications.
Recent synthetic methodology developments have also enhanced access to 4-(1H-imidazol-1-yl)pyridine derivatives. A 2023 Organic Letters publication described a novel palladium-catalyzed cross-coupling approach that enables efficient functionalization at the 2- and 6-positions of the pyridine ring, significantly expanding the chemical space available for structure-activity exploration. This methodological advance has facilitated the rapid generation of diverse analogs for biological evaluation.
As research progresses, 4-(1H-imidazol-1-yl)pyridine continues to demonstrate remarkable versatility in pharmaceutical applications. Current challenges include optimizing metabolic stability and improving selectivity profiles for specific biological targets. Future directions may explore its potential in targeted protein degradation strategies and as a component of bifunctional molecules in chemical biology probes. The compound's unique structural features and demonstrated biological activities position it as a valuable tool for both basic research and drug discovery efforts across multiple therapeutic areas.
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